3-Chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3-Chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with a chlorinated and difluoromethoxy-substituted phenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic or basic conditions.
Introduction of the chlorinated phenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorinated phenylboronic acid is coupled with the pyrazolo[1,5-a]pyrimidine core using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Addition of the difluoromethoxy group: This can be introduced via a nucleophilic substitution reaction using difluoromethyl ethers under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-Chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, or immune response .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(difluoromethoxy)-5-(trifluoromethoxy)phenylboronic acid
- 3-Chloro-4-(difluoromethoxy)-5-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
3-Chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10ClF2N3O3 |
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Molecular Weight |
353.71 g/mol |
IUPAC Name |
3-chloro-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C15H10ClF2N3O3/c1-7-12(16)13-19-10(6-11(14(22)23)21(13)20-7)8-2-4-9(5-3-8)24-15(17)18/h2-6,15H,1H3,(H,22,23) |
InChI Key |
YKOUIBMXHNGMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)OC(F)F)C(=O)O |
Origin of Product |
United States |
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